molecular formula C19H18F2N2O3S2 B2446866 3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 894004-83-2

3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2446866
CAS No.: 894004-83-2
M. Wt: 424.48
InChI Key: WAALTKSBEFEUEB-UHFFFAOYSA-N
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Description

3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, thiazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as cesium carbonate (Cs₂CO₃) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like sodium hydride (NaH) or halogenating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaH in DMF or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and thiazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(4-methylphenyl)benzamide
  • 4-fluoro-N-(2-(4-methylthiazol-5-yl)ethyl)benzenesulfonamide

Uniqueness

3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3S2/c1-12-18(27-19(23-12)13-3-5-14(20)6-4-13)9-10-22-28(24,25)15-7-8-17(26-2)16(21)11-15/h3-8,11,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAALTKSBEFEUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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